4-cyclobutyl-6-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine
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Description
4-cyclobutyl-6-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Compounds with similar structures have been known to target protein kinases such as the serine/threonine protein kinase b (pkb, also known as akt) which plays an important role in signaling within cells, promoting both cell proliferation and survival .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target through a process of oxidative addition and transmetalation, common in suzuki–miyaura (sm) cross-coupling reactions .
Biochemical Pathways
The compound may affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, a key downstream component in PKB signaling . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane .
Pharmacokinetics
The compound’s structure suggests that it may be readily prepared and generally environmentally benign, characteristics that could potentially impact its bioavailability .
Result of Action
If the compound does indeed target pkb, it could potentially promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Properties
IUPAC Name |
[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-14-10-18(15(2)27-14)21(25)24-8-6-16(7-9-24)12-26-20-11-19(22-13-23-20)17-4-3-5-17/h10-11,13,16-17H,3-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWUGQFWPSWCKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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